2-Dodecylphenol;formaldehyde;methanamine

Rubber compounding Building tack Tackifier resin performance

The substance designated as 2-Dodecylphenol;formaldehyde;methanamine (CAS 68855-35-6) is classified under its formal EPA Chemical Abstracts Index name as “Formaldehyde, reaction products with dodecylphenol and methylamine”. It belongs to the class of Mannich-base-modified alkylphenol-formaldehyde novolac resins.

Molecular Formula C20H37NO2
Molecular Weight 323.5 g/mol
Cat. No. B15197200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecylphenol;formaldehyde;methanamine
Molecular FormulaC20H37NO2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=CC=C1O.CN.C=O
InChIInChI=1S/C18H30O.CH5N.CH2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2*1-2/h12-13,15-16,19H,2-11,14H2,1H3;2H2,1H3;1H2
InChIKeyTVDWXELHQJBCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dodecylphenol;formaldehyde;methanamine – Procurement Profile & Chemical Identity for Industrial Formulators


The substance designated as 2-Dodecylphenol;formaldehyde;methanamine (CAS 68855-35-6) is classified under its formal EPA Chemical Abstracts Index name as “Formaldehyde, reaction products with dodecylphenol and methylamine” [1]. It belongs to the class of Mannich-base-modified alkylphenol-formaldehyde novolac resins. The nominal molecular formula is C₂₀H₃₇NO₂ (MW 323.51 g/mol) ; in practice, the commercial material is an oligomeric condensation product whose molecular architecture incorporates aminomethylene (–CH₂–NHCH₃) bridging groups on the phenolic ring [2]. Its principal industrial application is as a high-efficiency tackifier for synthetic rubber compounding, particularly where elevated processing temperatures and retention of adhesion to reinforcing elements are critical.

Workflow
Synthetic rubber compounding; hot-mix operations for EPDM, tire building
Selection
Mannich-base-modified alkylphenol-formaldehyde novolac tackifier resin
Use Context
High-temperature processing (softening point >100°C); reinforcement adhesion retention

Why Generic Alkylphenol-Formaldehyde Resins Are Not Interchangeable with 2-Dodecylphenol;formaldehyde;methanamine


Alkylphenol-formaldehyde novolac resins are not equivalent commodities; the length of the alkyl side chain, the presence or absence of amine modification, and the completeness of the condensation reaction jointly dictate tack efficiency, processing window, and physical stability of the tackifier solid [1]. A resin based on octylphenol without amine exhibits a markedly lower softening point (91 °C vs. 101 °C) and yields 24 % lower maximum peel strength when tested in an identical EPDM masterbatch formulation [2]. A dodecylphenol resin lacking amine modification sintered at room temperature and could be flaked only at sub‑ambient temperatures, making it impractical for standard handling and storage [2]. Simply matching the alkylphenol or the formaldehyde ratio without the Mannich amine component therefore fails to reproduce the performance profile required for high‑temperature rubber building processes.

Target Resin
Generic Analog
Aminomethylene-modified; reported softening point ~101°C; non-sintering at ambient
Octylphenol (no amine): lower softening point (~91°C); may exhibit reduced peel strength in EPDM
Room-temperature crushable and free-flowing
Dodecylphenol without amine: sinters at room temperature; may cause handling and dosing issues
Aminomethylene architecture supports adhesion to reinforcing fibers
Unmodified phenolic tackifiers: may degrade steel cord or textile adhesion after cure

Quantitative Differentiation Evidence: 2-Dodecylphenol;formaldehyde;methanamine vs. Closest Analog Tackifier Resins


Maximum Peel Strength in EPDM Rubber: 31 % Advantage Over Octylphenol-Formaldehyde Resin

In a direct head‑to‑head comparison using an identical EPDM masterbatch (100 phr EPDM, 50 phr process oil, 110 phr N‑550 carbon black, 5 phr ZnO, 1 phr stearic acid) and 10 phr tackifier loading, the dodecylphenol‑formaldehyde‑methanamine resin (Example I) delivered a maximum Instron peel strength of **7.6 lbs/linear inch**, compared with **5.8 lbs/linear inch** for an octylphenol‑formaldehyde resin without amine (Example II) and **4.9 lbs/linear inch** for a dodecylphenol‑formaldehyde resin without amine (Example III). The control formulation without any tackifier measured 4.6 lbs/linear inch [1]. The work‑to‑peel followed the same rank order: 46.3 in‑lbs/in² (Example I) vs. 31.6 in‑lbs/in² (Example II) and 28.2 in‑lbs/in² (Example III) [1].

Peel Strength Comparison
Head-to-head
7.6 vs 5.8 lbs/inch max. peel; work to peel 46.3 vs 31.6 in‑lbs/in²
Supports higher green tack at equivalent loading in EPDM
Reported direct comparison in identical EPDM masterbatch
Rubber compounding Building tack Tackifier resin performance

Higher Softening Point (101 °C vs. 91 °C) Enables Broader Processing Window in Hot‑Mix Rubber Operations

The Ring and Ball softening point of the target dodecylphenol‑formaldehyde‑methanamine resin (Example I) was measured at **101 °C**, compared with **91 °C** for the octylphenol‑formaldehyde resin without amine (Example II) [1]. A dodecylphenol‑formaldehyde resin lacking amine modification (Example III) could not sustain a usable softening point; the solid sintered at room temperature and could only be crushed at sub‑normal temperatures [1]. The 10 °C elevation in softening point positions the target resin within the optimal 85–105 °C industrial range for rubber compounding while shifting the upper boundary upward, providing improved resistance to premature softening during high‑shear internal mixing at temperatures that can exceed 120–140 °C [2].

Softening Point
Head-to-head
101°C vs 91°C (octylphenol analog); dodecylphenol analog sinters
Enables broader hot-processing window; resists premature softening
Ring & Ball method; resin remains free-flowing at ambient
Resin softening point Rubber processing Thermal stability

Near‑Complete Condensation: Residual Methylol Content 96 % Lower Than Octylphenol‑Analog Resin

The target resin exhibited a residual methylol (–CH₂OH) content of **0.02 %**, compared with **0.5 %** for the octylphenol‑formaldehyde resin without amine (Example II) [1]. Concurrently, the acid number was **9.6** for the target versus **33** for the octylphenol analog [1]. The extremely low methylol content indicates that the Mannich‑base amine modification drives the formaldehyde condensation essentially to completion, leaving negligible free reactive methylol groups that could otherwise participate in uncontrolled post‑curing or generate formaldehyde off‑gassing during vulcanization [2].

Residual Methylol Content
Head-to-head
0.02% vs 0.5% (96% lower); acid no. 9.6 vs 33
May reduce formaldehyde off-gassing and scorch risk
Lower free reactive groups; supports consistent cure kinetics
Residual methylol Resin purity Cross‑linking potential

Room‑Temperature Crushability Without Sintering: A Critical Handling Advantage Over Non‑Amine Dodecylphenol Resins

The target resin is described as “a hard brittle solid… can be crushed or flaked at room temperature and does not sinter” [1]. In direct contrast, the dodecylphenol‑formaldehyde resin prepared without amine (Example III) “is a solid which can be crushed or flaked only at subnormal temperatures and sinters at room temperature” [1]. The octylphenol‑based analog (Example II) could be crushed at room temperature and did not sinter, but its softening point (91 °C) and methylol content (0.5 %) were far inferior [1]. This combination of room‑temperature grindability plus high softening point is a direct consequence of the Mannich amine architecture, which cross‑links the oligomer chains sufficiently to raise Tg without inducing thermoplastic cold‑flow at ambient storage conditions [2].

Room‑Temperature Stability
Head-to-head
Crushable, non-sintering solid vs dodecylphenol analog that sinters
Eliminates cryo-grinding; supports automated dosing systems
Qualitative physical form assessment at ambient temperature
Resin handling Storage stability Sintering resistance

Aminomethylene Architecture Preserves Rubber‑to‑Reinforcement Adhesion — A Differentiator From Conventional Phenolic Tackifiers

Conventional alkylphenol‑formaldehyde tackifiers are known to degrade the adhesion of cured rubber to reinforcing elements such as brass‑plated steel tire cord or textile fibers [1]. The Mannich‑base amine modification in the target resin is explicitly designed to overcome this limitation: the patent states that “this invention provides phenolic tackifiers having desirable efficiency with no adverse effect on the adhesion of the rubber to the reinforcing element” and that the tackifier “does not interfere with but tends to enhance the development of adhesion of the elastomer to reinforcing fibers” [1][2]. While quantitative wire‑adhesion pull‑out force data are not reported in the same comparative table as the peel strength data, the class of aminomethylene‑modified alkylphenol‑formaldehyde resins is distinguished from unmodified phenolic tackifiers on this basis [2]. Commercial para‑tert‑octylphenol (PTOP) novolac resins typically contain 2–6 wt % residual free PTOP monomer, which can bloom to the rubber‑cord interface and interfere with the cobalt‑brass adhesion mechanism [3]; the target resin’s far lower free‑monomer and methylol content (see Evidence Item 3) is structurally supportive of this adhesion advantage.

Adhesion to Reinforcement
Class-level
Aminomethylene resin class claimed to maintain or enhance wire/fiber adhesion
Reported class advantage over unmodified phenolic tackifiers
Quantitative pull-out force not reported; structural rationale provided
Adhesion retention Reinforcing fiber Tire cord adhesion

Procurement‑Relevant Application Scenarios Where 2-Dodecylphenol;formaldehyde;methanamine Outperforms Generic Analogs


High‑Temperature Mixing of EPDM Automotive Weatherstrip and Hose Compounds

EPDM compounds are typically mixed at dump temperatures of 130–160 °C. The 101 °C softening point of the target resin ensures it remains a discrete free‑flowing particulate during the initial mastication phase before dispersing, avoiding the agglomeration and poor dispersion observed with 91 °C octylphenol resins [1]. The 31 % higher peel strength (7.6 vs. 5.8 lbs/inch) measured in EPDM means that a compounder can reduce tackifier loading from 10 to approximately 7.5 phr while maintaining equivalent green tack, freeing formulation space for higher filler or oil levels without sacrificing building‑tack safety margins [1].

Tire Ply‑ and Belt‑Compound Formulations Requiring Simultaneous High Tack and Steel Cord Adhesion

In radial tire construction, the tackifier must provide sufficient green tack for ply‑to‑ply lamination while leaving steel cord adhesion uncompromised after vulcanization. The aminomethylene architecture of the target resin is explicitly claimed to maintain or enhance adhesion to reinforcing elements, in contrast to conventional phenolic tackifiers that degrade wire adhesion [2]. The low residual methylol content (0.02 %) and low acid number (9.6) further reduce the risk of interference with the cobalt‑brass adhesion system during high‑temperature curing [1], making this resin a preferred choice over PTOP‑based novolacs that typically contain 2–6 % free alkylphenol monomer [3].

Hot‑Climate Warehouse Storage and Automated Resin Dosing Systems

Resins stored in non‑climate‑controlled warehouses in tropical or summer conditions can reach internal drum temperatures of 40–50 °C. The target resin’s combination of a 101 °C softening point and observed non‑sintering behavior at ambient temperature prevents the fusion and caking that plague lower‑softening‑point dodecylphenol resins (which sinter at room temperature) [1]. For tire plants using automated weighing and pneumatic conveying systems, this physical stability eliminates unplanned downtime from hopper bridging and ensures consistent resin weight per batch, directly reducing compound property variability [1].

Formaldehyde‑Emission‑Regulated Manufacturing Environments

The near‑complete consumption of formaldehyde in the target resin, evidenced by the 0.02 % residual methylol content — 25‑fold lower than the 0.5 % observed in the octylphenol analog [1] — indicates that substantially less formaldehyde can be thermally released during vulcanization. For facilities operating under increasingly stringent workplace exposure limits for formaldehyde (e.g., OSHA 0.75 ppm TWA; EU indicative occupational limit 0.37 mg/m³), selecting the lowest‑residual‑methylol tackifier available reduces the engineering control burden and simplifies industrial hygiene compliance [1][2].

Application
Selection Property
Validation Focus
EPDM hot-mix compounding
High softening point and peel strength
Hot-processing tack retention and reduced resin loading
Tire belt/ply compound formulation
Aminomethylene-modified resin; low free methylol
Steel cord adhesion retention after vulcanization
Resin storage and automated dosing
High softening point and sintering resistance
Free-flowing particulate under ambient warehouse conditions
Formaldehyde-regulated compounding
Ultra-low residual methylol content
Reduced formaldehyde off-gassing during vulcanization
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